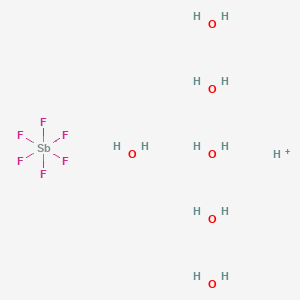

Hexafluoroantimonic acid hexahydrate

Description

BenchChem offers high-quality Hexafluoroantimonic acid hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexafluoroantimonic acid hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexafluoroantimony(1-);hydron;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSSNXRZMXGHE-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].O.O.O.O.O.O.F[Sb-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H13O6Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stability of Hexahydrate Superacids in Ambient Conditions

Foreword: The Paradox of Power and Precision

Superacids, media with a protonating ability greater than 100% sulfuric acid, represent the pinnacle of Brønsted acidity.[1][2][3] Their capacity to protonate even the weakest of bases, such as hydrocarbons, has opened new frontiers in catalysis, organic synthesis, and materials science.[4][5] Among these remarkable compounds, the crystalline hexahydrate superacids, such as fluoroantimonic acid hexahydrate (HSbF₆·6H₂O), present a fascinating paradox.[6] The inclusion of a defined number of water molecules in the crystal lattice serves to tame the extreme reactivity of the anhydrous form, rendering them as isolable, crystalline solids. However, this very hydration shell, essential for their solid-state existence, also becomes their primary vulnerability under ambient conditions. This guide provides a comprehensive technical overview of the factors governing the stability of these powerful reagents, methodologies for their rigorous evaluation, and best practices for their handling and storage.

The Core of Instability: A Delicate Thermodynamic Balance

The stability of a hexahydrate superacid crystal is not absolute but rather a state of delicate equilibrium with its environment. The primary antagonist to this stability is atmospheric moisture. Due to their inherent nature, superacids are profoundly hygroscopic, meaning they readily attract and absorb water from the air.[2][7] This process is the central driver of their degradation under ambient conditions.

The Mechanism of Hygroscopic Degradation

The degradation pathway is not merely a simple dissolution. It's a multi-stage process initiated at the crystal surface:

-

Surface Adsorption: The first interaction involves the physical adsorption of atmospheric water molecules onto the crystal lattice.

-

Disruption of the Hydration Shell: The adsorbed water disrupts the ordered hydrogen-bonding network of the hexa-aqua complex. This can lead to a phase transition from a stable crystalline hydrate to a deliquescent, semi-liquid state where the acid is essentially forming a saturated aqueous solution on its surface.[7]

-

Hydrolytic Decomposition: Once in a more mobile, aqueous environment, the superacid anion itself may be susceptible to hydrolysis. For instance, the fluoroantimonate (SbF₆⁻) anion in the presence of excess water can ultimately decompose, especially with energy input, to form species like hydrogen fluoride and antimony oxides.[8]

The extreme affinity for water is exemplified by carborane superacids, which, despite the incredible stability of the carborane anion, are noted to be extremely sensitive to moisture, readily reacting with water to form hydronium salts like [H₃O]⁺[CHB₁₁F₁₁]⁻.[9][10]

Caption: Interplay of ambient factors leading to hexahydrate superacid degradation.

The Role of Temperature and Atmospheric Contaminants

Elevated temperatures exacerbate instability by providing the activation energy for decomposition reactions and increasing the rate of water absorption. Furthermore, other atmospheric gases, notably carbon dioxide, can react with the highly acidic surface, potentially forming carbonate or bicarbonate species, further compromising the integrity of the compound.

A Framework for Stability Assessment

A robust evaluation of stability requires a multi-faceted approach, combining gravimetric analysis with spectroscopic techniques to probe both physical and chemical changes. All handling and preparation for these experiments must be conducted in a controlled, low-humidity environment (e.g., an argon-filled glovebox) to establish a reliable baseline.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Causality: DVS is the definitive method for quantifying hygroscopicity. It measures mass change as a function of relative humidity (RH) at a constant temperature. This allows for the precise determination of the critical RH at which the crystal structure breaks down (deliquescence point) and the kinetics of water uptake.

Methodology:

-

Sample Preparation: Pre-dry a small quantity (5-10 mg) of the hexahydrate superacid under a stream of dry nitrogen (0% RH) directly within the DVS instrument to establish a stable initial mass.

-

Sorption/Desorption Isotherm:

-

Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH).

-

At each step, allow the sample mass to equilibrate ( dm/dt < 0.002% min⁻¹). The instrument continuously logs the mass.

-

After reaching the maximum RH, perform a desorption cycle by decreasing the RH in the same stepwise manner back to 0%.

-

-

Data Analysis:

-

Plot the change in mass (%) vs. RH.

-

A sharp, significant mass increase indicates deliquescence. The RH at which this occurs is the critical stability threshold.

-

Hysteresis between the sorption and desorption curves can provide insight into the reversibility of water absorption and potential phase changes.

-

Experimental Protocol: Spectroscopic Monitoring of Degradation

Causality: While DVS tracks physical changes, spectroscopic methods like FTIR and NMR are essential for monitoring the chemical integrity of the superacid. They can detect subtle changes in the hydration shell and the formation of decomposition products.

Methodology:

-

Baseline Characterization: Obtain baseline FTIR and solid-state NMR spectra of the pristine hexahydrate superacid, ensuring the sample is handled exclusively under an inert atmosphere.

-

Controlled Exposure: Place samples of the superacid in environmentally controlled chambers set to specific temperature and RH values (e.g., 25°C/40% RH, 25°C/60% RH, 40°C/75% RH).[11]

-

Time-Point Analysis: At defined intervals (e.g., 1, 3, 7, 14, and 30 days), remove a sample from each condition and immediately perform FTIR and NMR analysis.

-

Spectroscopic Analysis:

-

FTIR Spectroscopy: Using an ATR-FTIR setup inside a glovebox is ideal. Monitor the O-H stretching region (3500-2500 cm⁻¹). Broadening of this band or shifts in frequency can indicate a disruption of the ordered water structure within the crystal.[12][13] Also, monitor for the appearance of new peaks corresponding to decomposition products.[14][15]

-

NMR Spectroscopy: Solid-state ¹H NMR can reveal changes in the proton environment, such as the transition from a defined hydrated proton species to a more mobile, liquid-like state. For fluorine-containing superacids like HSbF₆·6H₂O, ¹⁹F NMR is crucial. The appearance of new signals aside from the characteristic SbF₆⁻ peak would be a clear indicator of decomposition.[16][17]

-

Quantitative Data & Interpretation

The data gathered from these experiments allow for a quantitative assessment of stability. The results can be summarized for comparative analysis.

| Stability Parameter | Condition A (25°C / 40% RH) | Condition B (25°C / 60% RH) | Condition C (40°C / 75% RH) |

| Critical RH (Deliquescence) | > 40% RH | ~ 55% RH | ~ 45% RH |

| Time to 1% Mass Increase | 72 hours | 8 hours | 1.5 hours |

| ¹⁹F NMR Signal Integrity (HSbF₆) | No change after 30 days | >5% degradation after 14 days | >20% degradation after 7 days |

| FTIR O-H Band Broadening | Minimal change | Significant after 3 days | Rapid broadening within 24 hrs |

Table 1: Representative stability data for a hypothetical hexahydrate superacid. This table illustrates the format for presenting quantitative results from stability studies.

Visualization of the Stability Assessment Workflow

A structured workflow is critical for obtaining reproducible stability data.

Caption: Experimental workflow for assessing hexahydrate superacid stability.

Safe Handling and Storage in Ambient Environments

Given their inherent instability in the presence of moisture, rigorous handling protocols are not just recommended; they are mandatory for preserving the integrity of the material and ensuring operator safety.

-

Primary Storage: Always store hexahydrate superacids in their original, tightly sealed containers. The headspace of the container should be filled with an inert gas like argon.

-

Secondary Containment: Place the primary container inside a desiccator with a freshly activated desiccant (e.g., Drierite). This desiccator should be dedicated solely to the storage of the superacid.

-

Controlled Access: Whenever the material is needed, it must be handled inside a glovebox with a controlled inert atmosphere (e.g., <1 ppm H₂O). Portions should be weighed out and used directly from the glovebox environment.

-

Personal Protective Equipment (PPE): Due to the extreme corrosivity of superacids, a full complement of PPE is required. This includes, at a minimum:

-

Emergency Preparedness: The work area must be equipped with an emergency shower, eyewash station, and appropriate spill kits. Never attempt to neutralize superacid spills with a strong base, as the reaction is violently exothermic. Use a specialized absorbent material rated for acid spills.[18][19]

Conclusion

Hexahydrate superacids are potent chemical tools, but their utility is intrinsically linked to their stability. The presence of a crystalline water shell makes them uniquely susceptible to degradation from ambient moisture, a process that can be accelerated by elevated temperatures. A thorough understanding of these degradation pathways, coupled with rigorous analytical assessment using techniques like DVS, FTIR, and NMR, is paramount for any researcher or developer employing these materials. By adhering to the stringent handling and storage protocols outlined in this guide, the scientific community can continue to harness the extraordinary power of superacids while ensuring both the integrity of their research and the safety of their personnel.

References

-

Kusoglu, A., et al. (2013). FTIR characterization of water-polymer interactions in superacid polymers. The Journal of Physical Chemistry B, 117(50), 16266-74. [Link]

-

Kusoglu, A., et al. (2013). FTIR Characterization of Water–Polymer Interactions in Superacid Polymers. The Journal of Physical Chemistry B, 117(50), 16266-16274. [Link]

-

Batista-Carneiro, O., et al. (1998). NMR studies of the Brønsted acidity of solids. Application to superacidic solids. Magnetic Resonance in Chemistry, 36(S1), S143-S147. [Link]3.0.CO;2-E

-

Concordia University Environmental Health & Safety. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved from Concordia University. [Link]

-

Culmann, J. C., et al. (1991). Fluoroanions and cations in the HF–SbF5 superacid system. A 19F and 1H NMR study. Inorganic Chemistry, 30(13), 2643-2647. [Link]

-

Li, J., et al. (2002). [FTIR spectra of SO4(2-)/Fe2O3 nanosolid superacid]. Guang Pu Xue Yu Guang Pu Fen Xi, 22(5), 758-60. [Link]

-

EurekAlert! (2004). Strong, yet gentle, acid uncovered. Retrieved from AAAS. [Link]

-

Wikipedia. (n.d.). Carborane acid. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). [FTIR spectra of SO4(2-)/Fe2O3 nanosolid superacid] | Request PDF. Retrieved from ResearchGate. [Link]

-

Vummaleti, S. V. C., et al. (2020). 109Ag NMR chemical shift as a descriptor for Brønsted acidity from molecules to materials. Nature Communications, 11(1), 5326. [Link]

-

Reed, C. A. (2005). Carborane acids. New ''strong yet gentle'' acids for organic and inorganic chemistry. Chemical Communications, (13), 1669-77. [Link]

-

Peed, J., et al. (2015). Solid State Multinuclear Magnetic Resonance Investigation of Electrolyte Decomposition Products on Lithium Ion Electrodes. Journal of The Electrochemical Society, 162(8), A1646-A1651. [Link]

-

Tani, A., et al. (2025). Water is a superacid at extreme thermodynamic conditions. arXiv. [Link]

-

Wikipedia. (n.d.). Superacid. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Experimental data regarding the hydration effect. a) FTIR spectra of.... Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Sulfuric acid. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Fluoroantimonic acid. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). (PDF) Water is a superacid at extreme thermodynamic conditions. Retrieved from ResearchGate. [Link]

-

Juhasz, M., et al. (2014). The Strongest Brønsted Acid: Protonation of Alkanes by H(CHB11F11) at Room Temperature. Angewandte Chemie International Edition, 53(4), 1133-1136. [Link]

-

Patsnap. (n.d.). Unlocking Chemical Challenges with Fluoroantimonic Acid. Retrieved from Patsnap. [Link]

-

Michalska, D. (2015). The strongest acid yet gentlest – how could it be?. Mapping Ignorance. [Link]

-

World Health Organization. (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from WHO. [Link]

-

Nexchem Ltd. (2015). SAFETY DATA SHEET Hydrated Lime. Retrieved from Nexchem. [Link]

-

ResearchGate. (n.d.). What makes a substance hygroscopic?. Retrieved from ResearchGate. [Link]

-

Quora. (n.d.). How is fluoroantimonic acid stored?. Retrieved from Quora. [Link]

-

American Elements. (n.d.). Fluoroantimonic Acid Hexahydrate. Retrieved from American Elements. [Link]

-

University of Rochester. (n.d.). Hydrofluoric Acid Safe Handling Guidelines. Retrieved from Environmental Health & Safety. [Link]

-

Boral Australia. (n.d.). HYDRATED LIME. Retrieved from Boral. [Link]

-

Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from Chromatography Forum. [Link]

-

Aocheng. (n.d.). What are the safety precautions when handling acids?. Retrieved from Aocheng Blog. [Link]

-

Otsuka, M., et al. (1993). Hygroscopic stability and dissolution properties of spray-dried solid dispersions of furosemide with Eudragit. Journal of Pharmaceutical Sciences, 82(1), 32-8. [Link]

-

Adams, J. R., & Merz, A. R. (1929). THE FACTORS DETERMINING THE HYGROSCOPIC PROPERTIES OF SOLUBLE SUBSTANCES. I. THE VAPOR PRESSURES OF SATURATED SOLUTIONS. Journal of the American Chemical Society, 51(5), 1515-1520. [Link]

-

Olah, G. A., & Prakash, G. K. S. (2007). Fluorinated superacidic systems. Actualité Chimique, 308-309, 104-108. [Link]

-

Vummaleti, S. V. C., et al. (2020). 109Ag NMR Chemical Shift as a Descriptor for Brønsted Acidity in Molecules and Materials. ChemRxiv. [Link]

-

chemeurope.com. (n.d.). Superacid. Retrieved from chemeurope.com. [Link]

-

Md Shakir, M. I., et al. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 20(18), 5127. [Link]

-

Mikhailov, E., et al. (2009). Amorphous and crystalline aerosol particles interacting with water vapor – Part 1: Microstructure, phase transitions, hygroscopic properties. Atmospheric Chemistry and Physics, 9(24), 9491-9522. [Link]

Sources

- 1. Superacid - Wikipedia [en.wikipedia.org]

- 2. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 3. Superacid [chemeurope.com]

- 4. Unlocking Chemical Challenges with Fluoroantimonic Acid [eureka.patsnap.com]

- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 6. Fluoroantimonic acid hexahydrate | 72121-43-8 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. The Strongest Brønsted Acid: Protonation of Alkanes by H(CHB11F11) at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The strongest acid yet gentlest – how could it be? - Mapping Ignorance [mappingignorance.org]

- 11. database.ich.org [database.ich.org]

- 12. FTIR characterization of water-polymer interactions in superacid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [FTIR spectra of SO4(2-)/Fe2O3 nanosolid superacid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. concordia.ca [concordia.ca]

- 19. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

Methodological & Application

Navigating the Superacid Frontier: A Guide to Solvent Selection for Hexafluoroantimonic Acid Hexahydrate Reactions

Introduction: The Challenge of a Tamed Superacid

Hexafluoroantimonic acid (HSbF₆) is renowned as the strongest superacid, a titan of proton donation capable of protonating even the most weakly basic organic compounds.[1] Its extreme reactivity, however, presents a significant hurdle for its widespread use, as it reacts violently with water and is incompatible with the vast majority of common laboratory solvents.[1][2] The commercially available hexahydrate form, HSbF₆·6H₂O, offers a more manageable alternative, yet the presence of six water molecules fundamentally alters the considerations for solvent selection.[3] This guide provides a comprehensive overview of appropriate solvent systems for reactions involving hexafluoroantimonic acid hexahydrate, detailing the underlying chemical principles and offering practical protocols for researchers in synthetic chemistry and materials science.

The water molecules in the hexahydrate are not merely impurities; they are integral to the crystal structure and participate in a complex hydrogen-bonding network that stabilizes the fluoroantimonate anion.[4] While this hydration moderates the extreme acidity compared to its anhydrous counterpart, the hexahydrate remains a potent acidic catalyst.[4] The key to successful application lies in choosing a solvent that can accommodate this hydrated superacid without undergoing decomposition or undesirably participating in the reaction.

The Critical Role of the Solvent: A Balancing Act

The choice of solvent for a reaction involving hexafluoroantimonic acid hexahydrate is paramount and must be guided by several key principles:

-

Inertness: The solvent must be chemically resistant to the strong protonating power of the superacid. This eliminates a vast array of common solvents, including alcohols, ketones, and most nitrogen-containing compounds, which would be readily protonated and likely undergo further reactions.

-

Solubility: The solvent must be capable of dissolving the hexahydrate to a sufficient concentration for the desired reaction to proceed at a reasonable rate.

-

Influence on Reactivity: The solvent can influence the course of a reaction by stabilizing or destabilizing intermediates and transition states. In the context of superacid catalysis, the solvent's ability to solvate the protonated substrate and the counteranion can be critical.

-

Compatibility with Reactants and Products: The solvent must not react with the starting materials or the desired products of the reaction.

Compatible Solvent Systems: A Limited but Effective Arsenal

While the list of suitable solvents is short, several have proven effective in facilitating reactions with hexafluoroantimonic acid and its hexahydrate.

Halogenated Solvents: The Workhorses

For the anhydrous form of hexafluoroantimonic acid, highly inert halogenated solvents are the standard. These include:

-

Sulfuryl Chloride Fluoride (SO₂ClF): Often considered the solvent of choice for superacid chemistry due to its exceptional inertness.[1][2]

-

Sulfur Dioxide (SO₂): A gas at room temperature, it is often used as a solvent at low temperatures.[1][2]

-

Chlorofluorocarbons (CFCs): While their use is now heavily restricted due to environmental concerns, they have historically been used as inert solvents for superacids.[1]

For the hexahydrate , the compatibility with these solvents is less documented. The presence of water of hydration may lead to unforeseen reactions, and careful preliminary testing is advised.

Ester Solvents: A Surprising and Practical Option

Recent research has demonstrated that ethyl acetate is a viable solvent for reactions catalyzed by hexafluoroantimonic acid hexahydrate.[5][6][7] This is a significant finding as ethyl acetate is a much more common, less hazardous, and more environmentally benign solvent than the traditional choices for superacids.

The success of ethyl acetate as a solvent is likely due to a balance of factors. While the ester functionality can be protonated, the resulting species is sufficiently stable under the reaction conditions to not undergo rapid decomposition. Furthermore, its polarity is sufficient to dissolve the hexahydrate. This opens the door to exploring other ester-based solvents for specific applications.

Incompatible Solvent Systems: A Cautionary Tale

The vast majority of common laboratory solvents are incompatible with hexafluoroantimonic acid, even in its hydrated form. It is crucial to avoid the following classes of solvents:

-

Protic Solvents: Alcohols, carboxylic acids, and primary or secondary amines will be readily protonated, leading to decomposition or unwanted side reactions.

-

Ethers: While seemingly unreactive, the lone pairs on the oxygen atom are susceptible to protonation, which can lead to cleavage of the C-O bond.[8]

-

Ketones and Aldehydes: The carbonyl oxygen is basic and will be protonated, which can initiate aldol-type or other condensation reactions.

-

Aromatic Hydrocarbons: While some aromatic compounds can be used as substrates in superacid-catalyzed reactions, they are not inert solvents and can undergo electrophilic attack.

-

Water (in excess): While the hexahydrate contains water, adding excess water will dilute the acid and can lead to hydrolysis of the hexafluoroantimonate anion.

Data Summary: Solvent Compatibility at a Glance

| Solvent Class | Example(s) | Compatibility with HSbF₆·6H₂O | Rationale for Compatibility/Incompatibility |

| Halogenated (Anhydrous Systems) | SO₂ClF, SO₂ | Potentially Compatible (Caution Advised) | Highly inert and non-basic, but interaction with water of hydration is not well-documented.[1][2] |

| Esters | Ethyl Acetate | Compatible | Proven to be an effective solvent for polymerization reactions. The protonated ester is relatively stable.[5][6][7] |

| Ethers | Diethyl ether, THF | Incompatible | Susceptible to protonation and subsequent C-O bond cleavage.[8] |

| Alcohols | Methanol, Ethanol | Incompatible | Readily protonated, leading to dehydration and other reactions. |

| Ketones | Acetone | Incompatible | The carbonyl oxygen is basic and will be protonated, leading to side reactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Incompatible as a solvent | Can act as a substrate for electrophilic reactions. |

| Water | - | Incompatible in excess | Dilutes the acid and can lead to hydrolysis. |

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of Epoxidized Soybean Oil

This protocol is based on the work of Liu and Biswas, who demonstrated the effective use of hexafluoroantimonic acid hexahydrate as a catalyst in ethyl acetate.[5][6][7]

Materials:

-

Epoxidized Soybean Oil (ESO)

-

Hexafluoroantimonic acid hexahydrate (HSbF₆·6H₂O)

-

Ethyl acetate (anhydrous)

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amount of epoxidized soybean oil in anhydrous ethyl acetate.

-

In a separate, dry vial, prepare a stock solution of hexafluoroantimonic acid hexahydrate in anhydrous ethyl acetate. The concentration will depend on the desired catalyst loading.

-

With vigorous stirring, add the catalyst solution to the solution of epoxidized soybean oil at room temperature.

-

Allow the reaction to proceed at room temperature for the desired amount of time. The progress of the polymerization can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the epoxide peak) or by an increase in viscosity.

-

To quench the reaction, a suitable basic solution (e.g., a dilute solution of sodium bicarbonate or an amine) can be carefully added.

-

The resulting polymer can be precipitated by adding the reaction mixture to a non-solvent, such as methanol.

-

The precipitated polymer should be collected by filtration, washed with the non-solvent to remove any unreacted monomer and catalyst residues, and then dried under vacuum.

Protocol 2: General Considerations for the Preparation of Alkylidene Oxonium Salts

Materials:

-

Aldehyde or Ketone substrate

-

Anhydrous ether (e.g., diethyl ether) as the solvent and reactant

-

Hexafluoroantimonic acid hexahydrate (HSbF₆·6H₂O)

-

Anhydrous, inert solvent for the acid (e.g., dichloromethane, if compatible, or a fluorinated solvent)

-

Schlenk line or glovebox for maintaining anhydrous and inert conditions

Procedure:

-

Under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve the aldehyde or ketone in anhydrous diethyl ether in a dry reaction vessel.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

In a separate vessel, dissolve the hexafluoroantimonic acid hexahydrate in a minimal amount of a compatible anhydrous solvent.

-

Slowly, and with vigorous stirring, add the solution of the superacid to the cold solution of the carbonyl compound in ether.

-

The formation of the oxonium salt may be indicated by a color change or the formation of a precipitate.

-

The reaction mixture can be stirred at low temperature for a period of time to ensure complete formation of the salt.

-

The resulting oxonium salt can then be used in situ for subsequent reactions or isolated if it is a stable solid. Isolation would typically involve filtration at low temperature under an inert atmosphere.

Note: This is a generalized procedure and requires careful optimization and safety assessment for each specific substrate. The compatibility of the hexahydrate with the chosen solvent and the stability of the resulting oxonium salt are critical considerations.

Visualization of Key Concepts

Solvent Selection Decision Workflow

Caption: A typical workflow for the cationic polymerization of a monomer using hexafluoroantimonic acid hexahydrate as a catalyst.

Conclusion and Future Outlook

The use of hexafluoroantimonic acid hexahydrate presents a more accessible entry point into the world of superacid chemistry. The discovery of its compatibility with solvents like ethyl acetate significantly broadens its applicability and reduces the reliance on highly specialized and hazardous solvents. Future research should focus on expanding the library of compatible solvents for the hexahydrate and elucidating the precise role of the water of hydration in its catalytic activity. A deeper understanding of these aspects will undoubtedly unlock new synthetic possibilities and further establish hexafluoroantimonic acid hexahydrate as a valuable tool for chemical innovation.

References

-

Wikipedia. Fluoroantimonic acid. [Link]

- Liu, Z., & Biswas, A. (2013). Fluoroantimonic acid hexahydrate (HSbF6·6H2O) catalysis: The ring-opening polymerization of epoxidized soybean oil.

- American Chemical Society. (2025). Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions.

- arXiv. (2025).

- Express Polymer Letters. (2014). Effects of different epoxidation methods of soybean oil on the characteristics of acrylated epoxidized soybean oil-co-poly(methy - Express Polymer Letters.

- Benchchem. (n.d.).

- ResearchGate. (2025). Fluoroantimonic acid hexahydrate (HSbF6·6H2O) catalysis: The ring-opening polymerization of epoxidized soybean oil | Request PDF.

- ResearchGate. (n.d.). Preparation of Soybean Oil Polymers with High Molecular Weight.

- PubMed. (2024).

- ResearchGate. (2025). ChemInform Abstract: Organoxenonium Salts: Synthesis by “Xenodeborylation”, Reactivities, and NMR Spectroscopic Properties | Request PDF.

- MDPI. (2017). One-Pot Conversion of Epoxidized Soybean Oil (ESO)

- LookChem. (n.d.). Cas 16950-06-4,HEXAFLUOROANTIMONIC ACID.

- ChemWhat. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- CymitQuimica. (n.d.). CAS 16950-06-4: Hexafluoroantimonic acid.

- Alfa Chemistry. (n.d.).

- CymitQuimica. (n.d.). Hexafluoroantimonic Acid.

- ChemicalBook. (2026). Fluoroantimonic acid | 16950-06-4.

- ResearchGate. (2025). First Evidence for the Existence of Hexafluoroantimonic(V) Acid.

- Organic Syntheses. (n.d.). Benzyne - Organic Syntheses Procedure.

- PubMed Central (PMC). (n.d.).

- Organic Chemistry Portal. (2021).

- PubMed Central (PMC). (n.d.).

- PubMed. (2025).

- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.

Sources

- 1. people.reed.edu [people.reed.edu]

- 2. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 3. Hexafluoroantimonic acid hexahydrate | CAS 72121-43-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Fluoroantimonic acid hexahydrate | 72121-43-8 | Benchchem [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction: The Shift to Solid Superacidity in Green Chemistry

An Application Guide to the Green Synthesis of Chemicals Using Solid Superacid Catalysts

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the application of solid superacid catalysts in green chemistry. Moving beyond traditional, often hazardous, liquid acid catalysts, solid superacids present a robust, reusable, and environmentally benign alternative for a wide range of organic transformations.[1][2][3] This guide eschews a rigid template, instead focusing on the fundamental principles, practical synthesis, and real-world application of these powerful catalytic systems, grounded in field-proven insights and authoritative data.

A superacid is defined as an acid with a strength greater than that of 100% sulfuric acid.[4][5] While liquid superacids are highly effective, their use is fraught with challenges, including corrosion, difficulty in separation from reaction products, and the generation of significant hazardous waste.[2][6] Solid superacids, as heterogeneous catalysts, elegantly solve these problems. Their intrinsic advantages include:

-

Ease of Separation: Simple filtration is sufficient to recover the catalyst, streamlining product purification.[3][7]

-

Reusability: The ability to be recovered and regenerated significantly lowers process costs and reduces waste.[6][8]

-

Reduced Corrosion: As stable solids, they are less corrosive to reactor vessels than their liquid counterparts.[5][7]

-

Process Simplification: They enable continuous flow reactor configurations, a significant advantage over batch processing.[1]

This guide will focus on one of the most studied and effective solid superacids: Sulfated Zirconia (SZ) . Its high catalytic activity is attributed to the presence of both strong Brønsted and Lewis acid sites, a synergy that allows it to catalyze reactions like hydrocarbon isomerization even at low temperatures.[5][9][10]

Part I: Catalyst Preparation and Validation

A catalyst's performance is inextricably linked to its synthesis. The protocol below details the preparation of a highly active sulfated zirconia catalyst, followed by the essential characterization techniques required to validate its physicochemical properties.

Protocol 1: Synthesis of High-Activity Sulfated Zirconia (SZ)

This protocol is based on a co-precipitation method, which is widely used to generate catalysts with high surface area and a stable tetragonal crystal phase, crucial for superacidity.[9][10]

Materials:

-

Zirconium oxychloride (ZrOCl₂·8H₂O)

-

Ammonium hydroxide (NH₄OH) solution (25%)

-

Deionized water

Step-by-Step Methodology:

-

Precursor Precipitation:

-

Dissolve zirconium oxychloride in deionized water to create a 0.4 M solution.

-

Slowly add ammonium hydroxide solution dropwise to the zirconium oxychloride solution under vigorous stirring. The causality here is critical: slow addition ensures the formation of small, uniform nanoparticles of zirconium hydroxide, which is the precursor to a high surface area final product.

-

Continue adding the base until the pH of the solution reaches 8-10.

-

Age the resulting precipitate (zirconium hydroxide, Zr(OH)₄) in the mother liquor for approximately 24 hours at room temperature. This aging process allows for the completion of hydrolysis and condensation, leading to a more stable precursor structure.

-

-

Washing and Drying:

-

Filter the precipitate and wash it thoroughly with deionized water. This step is crucial to remove chloride ions, which can be detrimental to catalytic activity. Continue washing until the filtrate shows no precipitate when tested with a silver nitrate solution.

-

Dry the washed filter cake in an oven at 110 °C for 24 hours.[9] This removes physically adsorbed water and prepares the hydroxide for the sulfation step.

-

-

Sulfation:

-

Immerse the dried zirconium hydroxide powder in a 0.5 M sulfuric acid solution for several hours (e.g., 6 hours) with occasional stirring.[9] This step introduces the sulfate groups that are essential for generating the superacidic sites. The sulfate ions withdraw electron density from the zirconia surface, drastically increasing the acidity of neighboring hydroxyl groups (Brønsted sites) and exposed zirconium cations (Lewis sites).[5]

-

-

Calcination:

-

Filter the sulfated powder (do not wash) and dry it again at 110 °C.

-

Calcine the powder in a muffle furnace in a static air atmosphere. A typical and effective condition is 600 °C for 3 hours.[9][12] This final, high-temperature step transforms the amorphous sulfated hydroxide into a crystalline, high-surface-area sulfated zirconia, locking in the tetragonal phase which is most active for superacidity.[10]

-

-

Final Preparation:

-

Allow the catalyst to cool in a desiccator to prevent moisture adsorption.

-

The resulting white powder can be pressed into pellets and sieved to a desired particle size (e.g., 20-40 mesh) for use in packed-bed reactors.[9]

-

Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from precursor to validated catalyst.

Caption: Workflow for the synthesis and validation of sulfated zirconia.

Essential Catalyst Characterization (Self-Validation)

To ensure the synthesis was successful and to understand the catalyst's potential, several characterization techniques are mandatory. These methods provide the quantitative data that validates the material's properties.

| Technique | Purpose | Typical Result for High-Activity SZ |

| X-Ray Diffraction (XRD) | To identify the crystalline phase of the zirconia. The tetragonal phase is highly desirable for superacidity.[9][10] | Predominantly tetragonal phase, with minimal or no monoclinic phase.[12] |

| BET Surface Area Analysis | To measure the specific surface area and pore volume. A high surface area provides more active sites for catalysis.[12] | High surface area, typically in the range of 100-170 m²/g.[12] |

| NH₃-TPD | To quantify the total number and strength of acid sites. Ammonia is a probe molecule that adsorbs onto acid sites and its desorption temperature correlates with acid strength.[9] | A high density of strong acid sites, indicated by a high-temperature desorption peak. |

| FT-IR of Adsorbed Pyridine | To distinguish between Brønsted and Lewis acid sites. Pyridine adsorption leads to characteristic infrared bands for pyridinium ions (Brønsted sites) and coordinated pyridine (Lewis sites).[13] | Presence of distinct peaks corresponding to both Brønsted and Lewis acidity. |

Part II: Applications in Green Chemical Synthesis

The validated solid superacid catalyst is now ready for application. This section provides a detailed protocol for a benchmark green chemistry reaction: the esterification of a free fatty acid, a key step in biodiesel production.

Application Focus: Biodiesel Production via Esterification

Biodiesel is typically produced by the transesterification of triglycerides. However, low-cost feedstocks like waste cooking oil often contain high amounts of free fatty acids (FFAs), which react with basic catalysts to form soap, inhibiting the reaction.[14] A solid acid catalyst can efficiently esterify these FFAs into valuable fatty acid methyl esters (FAMEs), i.e., biodiesel, making the overall process more economical and sustainable.[15] This is a prime example of green chemistry, turning a waste product into a valuable fuel.

Protocol 2: Catalytic Esterification of Lauric Acid with Methanol

This protocol details the batch reaction for converting a model long-chain fatty acid (lauric acid) into its methyl ester using the synthesized SZ catalyst.

Materials:

-

Synthesized and validated Sulfated Zirconia (SZ) catalyst

-

Lauric acid

-

Methanol (anhydrous)

-

Dodecane (as an internal standard for GC analysis)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Step-by-Step Methodology:

-

Catalyst Activation (Pre-reaction):

-

Place the required amount of SZ catalyst in an oven at 120 °C for at least 2 hours before the reaction. This step is essential to remove any adsorbed moisture from the catalyst surface, which can inhibit catalytic activity.

-

-

Reaction Setup:

-

In a round-bottom flask, combine lauric acid, methanol, and the internal standard (dodecane). A typical molar ratio of methanol to lauric acid is 15:1 to drive the equilibrium towards the product side.[15]

-

Add the pre-activated SZ catalyst. A typical catalyst loading is 5 wt% relative to the mass of the lauric acid.[15]

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

-

-

Reaction Execution:

-

Heat the mixture to the desired reaction temperature (e.g., 120-150 °C) under vigorous stirring.[16] The high temperature increases the reaction rate, while vigorous stirring minimizes mass transfer limitations between the liquid reactants and the solid catalyst surface.

-

Maintain the reaction for a set time (e.g., 2-6 hours).[15][17] Periodically, small aliquots of the reaction mixture can be withdrawn using a syringe for analysis.

-

-

Monitoring and Analysis (Self-Validation):

-

After withdrawing an aliquot, immediately filter it through a syringe filter to remove the solid catalyst, effectively quenching the reaction in the sample.

-

Analyze the sample using Gas Chromatography (GC). The conversion of lauric acid can be calculated by comparing its peak area to that of the internal standard at different time points.

-

Equation for Conversion: Conversion (%) = [ (Initial Moles of Lauric Acid - Moles of Lauric Acid at time t) / Initial Moles of Lauric Acid ] * 100

-

-

Product Recovery and Catalyst Recycling:

-

After the reaction is complete (as determined by GC analysis showing stable conversion), cool the mixture to room temperature.

-

Separate the solid SZ catalyst from the liquid product mixture by simple filtration.

-

Wash the recovered catalyst with a solvent like methanol to remove any adsorbed organic species, dry it at 110 °C, and it can be reused for subsequent reaction cycles.[18]

-

The liquid product can be purified by distilling off the excess methanol.

-

Expected Performance Data

The performance of the synthesized catalyst can be summarized for clear comparison.

| Reaction Parameter | Condition | Result |

| Reactants | Lauric Acid, Methanol | - |

| Methanol/Acid Molar Ratio | 15:1[15] | - |

| Catalyst Loading | 5 wt%[15] | - |

| Reaction Temperature | 140 °C | - |

| Reaction Time | 4 hours | >90% Conversion[15] |

| Catalyst Reusability | 5 cycles | Minimal loss in activity[15] |

Part III: Mechanistic Rationale

Understanding why a catalyst works is as important as knowing how to use it. The exceptional activity of sulfated zirconia stems from the cooperative action of its Brønsted and Lewis acid sites.[10]

Catalytic Cycle of Esterification

In an esterification reaction, the process is initiated by the protonation of the carboxylic acid's carbonyl oxygen.

-

Reactant Adsorption & Activation: The carboxylic acid adsorbs onto an acid site. The strong Brønsted acid site (a protonated surface hydroxyl group) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer & Water Elimination: A proton is transferred, and a molecule of water is eliminated. This step is often facilitated by a nearby Lewis acid site (an electron-deficient Zr⁴⁺ cation) that can coordinate with the hydroxyl groups, promoting the elimination of water.

-

Product Desorption: The final ester product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

This proposed mechanism is illustrated in the diagram below.

Caption: A simplified catalytic cycle for esterification on a solid acid.

Conclusion

Solid superacid catalysts, particularly sulfated zirconia, represent a cornerstone of modern green chemistry. They provide an effective, reusable, and environmentally sound alternative to traditional homogeneous acids for a variety of crucial industrial reactions, from biofuel production to fine chemical synthesis.[4][5] By following validated protocols for synthesis and application, and by understanding the fundamental principles of their operation, researchers can harness the power of these materials to develop cleaner, more efficient, and sustainable chemical processes. The continued development of novel solid superacids with tailored pore structures and enhanced stability promises to further expand their role in creating the next generation of green technologies.[19][20]

References

- Clark, J. H. (2000). Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry, 72(7), 1373-1380.

-

Nagy, A. (2014). Organic Synthesis Using Environmentally Benign Acid Catalysis. Molecules, 19(9), 14377-14407. [Link]

-

Wang, Y., et al. (2019). Preparation of Solid Superacid SO42–/ZrO2 and SO42–/ZrO2-MxOy (M=Ce, Co, Mn, and Zn) and Its Application in Toluene Nitration. ACS Omega, 4(26), 21953-21962. [Link]

-

Khalaf, H. A. (2015). Solid Superacid Catalysts and Their Applications. American Journal of Materials Science, 5(1), 1-3. [Link]

-

Sarma, A. K. (2007). Solid Acid Catalysts in Green Chemistry. Resonance, 12(9), 45-53. [Link]

-

Abass, A. S., & Jasim, L. S. (2017). Preparation of Solid-Super Acidic Catalyst with Improvement Physical Properties. Journal of Engineering, 23(6), 50-64. [Link]

-

Comas-Methner, G., et al. (2021). On the origins of solid superacidity in sulfated zirconia through a critical examination of its synthesis. ACS Catalysis, 11(15), 9676-9691. [Link]

-

Xishuangbanna Tropical Botanical Garden, CAS. (2012). Using Solid Acid Catalysts to Hydrolyze Biomass for Producing Biofuels. Chinese Academy of Sciences. [Link]

-

Reddy, B. V. S., et al. (2018). Sulfated zirconia: a novel super acid catalyst for the synthesis of homoallylic alcohols. International Journal of Pure and Applied Mathematics, 118(24). [Link]

-

Fang, Z. (2012). Using solid acid catalysts to hydrolyze biomass for producing biofuels. EurekAlert!. [Link]

-

Al-Thabaiti, S. A., et al. (2022). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. Materials, 15(9), 3183. [Link]

-

Xu, Y., et al. (2019). Synthesis of a Solid Superacid and Its Application in Flame-Retardant Poly(vinyl chloride) Material. ACS Omega, 4(4), 7854-7862. [Link]

-

Tanabe, K., & Hölderich, W. F. (1999). Solid Acid Catalysis: From Fundamentals to Applications. Applied Catalysis A: General, 181(2), 399-434. [Link]

-

Wikipedia. (n.d.). Superacid. [Link]

-

Grecea, M. L., et al. (2012). Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification. Catalysis Science & Technology, 2(6), 1500-1506. [Link]

-

Hino, M., & Arata, K. (1985). Synthesis of solid superacid catalyst with acid strength of H0⩽–16.04. Journal of the Chemical Society, Chemical Communications, (17), 1148-1149. [Link]

-

Li, Y., et al. (2010). Solid superacid catalyzed fatty acid methyl esters production from acid oil. Applied Energy, 87(1), 156-159. [Link]

-

Arata, K. (2009). Recent advances in solid superacids. ResearchGate. [Link]

-

Sarma, A. K. (2007). Solid Acid Catalysts in Green Chemistry – Part 2. Resonance, 12(10), 30-37. [Link]

-

Liu, Y., et al. (2014). Characterization and evaluation of solid superacid catalyst SO4 2-/SnO2- Al2O3 prepared by aging at low temperature. ResearchGate. [Link]

-

De, S., et al. (2023). Catalytic Biomass Conversion into Fuels and Materials: Sustainable Technologies and Applications. Catalysts, 13(10), 1361. [Link]

-

Wang, Y., et al. (2018). Simultaneous Characterization of Solid Acidity and Basicity of Metal Oxide Catalysts via the Solid-State NMR Technique. The Journal of Physical Chemistry C, 122(12), 6581-6589. [Link]

- CN101579634A. (2009). Method for preparing SO42-/SnO2-M2O3 solid super acidic catalyst and application thereof.

-

Xu, Y., et al. (2019). Synthesis of a Solid Superacid and Its Application in Flame-Retardant Poly(vinyl chloride) Material. ACS Omega, 4(4), 7854-7862. [Link]

-

Nakajima, K., & Hara, M. (2012). Recent progress in the development of solid catalysts for biomass conversion into high value-added chemicals. Journal of Materials Science, 47(19), 6759-6769. [Link]

-

Sheldon, R. A., & van Bekkum, H. (Eds.). (2001). Fine Chemicals through Heterogeneous Catalysis. Wiley-VCH. [Link]

-

Clark, J. H., & Macquarrie, D. J. (2002). Solid Acids for Green Chemistry. Accounts of Chemical Research, 35(9), 791-797. [Link]

-

Adebayo, G. A. (2017). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons @ East Tennessee State University. [Link]

-

Wilson, K., & Clark, J. H. (2000). Solid acids and their use as environmentally friendly catalysts in organic synthesis. SciSpace. [Link]

-

Chen, G., et al. (2022). A Highly Effective Biomass-Derived Solid Acid Catalyst for Biodiesel Synthesis Through Esterification. Frontiers in Chemistry, 10, 847306. [Link]

-

Estelrich, J., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysts, 10(11), 1279. [Link]

-

Olah, G. A., et al. (1981). Heterogeneous catalysis by solid superacids. 17. Polymeric perfluorinated resin sulfonic acid (Nafion-H) catalyzed Fries rearrangement of aryl esters. The Journal of Organic Chemistry, 46(26), 5415-5416. [Link]

-

de Oliveira, L. C. A., et al. (2020). Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil. Frontiers in Chemistry, 8, 337. [Link]

-

Liu, F., et al. (2021). Developing two-dimensional solid superacids with enhanced mass transport, extremely high acid strength and superior catalytic performance. Chemical Science, 12(3), 1133-1141. [Link]

-

Amarilli, S., et al. (1994). Alkylation of Benzene with Long Chain Linear Alkenes Catalyzed by Solid Acids. Studies in Surface Science and Catalysis, 84, 1841-1848. [Link]

-

Olah, G. A., et al. (1979). Heterogeneous catalysis by solid superacids. 3. Alkylation of benzene and transalkylation of alkylbenzenes over graphite-intercalated Lewis acid halide and perfluorinated resin sulfonic acid (Nafion-H) catalysts. The Journal of Organic Chemistry, 44(22), 3872-3881. [Link]

-

Ertekin, E. (2022). ESTERIFICATION OF FREE FATTY ACID OBTAINED FROM WASTE COOKING OIL OVER SOLID CATALYST. Gazi University Journal of Science, 35(3), 887-895. [Link]

-

Song, X., & Sayari, A. (1996). Synthesis of Solid Superacids and Their Activities for Reactions of Alkanes. ResearchGate. [Link]

-

Sharma, P., & Singh, P. (2022). Review On General Purpose Of Catalysis In Green Chemistry. International Journal of Creative Research Thoughts (IJCRT), 10(6). [Link]

- Aranda, D. A. G., et al. (2004). Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts.

-

Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

-

Biswas, S. (2018). Heterogeneous Catalysis for Organic Fine Chemical Synthesis. University of Hyderabad. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Solid Superacid Catalysts and Their Applications [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijcrt.org [ijcrt.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Preparation of Solid Superacid SO42–/ZrO2 and SO42–/ZrO2-MxOy (M=Ce, Co, Mn, and Zn) and Its Application in Toluene Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the origins of solid superacidity in sulfated zirconia through a critical examination of its synthesis - American Chemical Society [acs.digitellinc.com]

- 11. Synthesis of solid superacid catalyst with acid strength of H0⩽–16.04 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Preparation of Solid-Super Acidic Catalyst with Improvement Physical Properties | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

- 14. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 15. Solid superacid catalyzed fatty acid methyl esters production from acid oil [ideas.repec.org]

- 16. digital.csic.es [digital.csic.es]

- 17. CN101579634A - Method for preparing SO***/SnO*-M*O* solid super acidic catalyst and application thereof - Google Patents [patents.google.com]

- 18. acadpubl.eu [acadpubl.eu]

- 19. english.cas.cn [english.cas.cn]

- 20. Developing two-dimensional solid superacids with enhanced mass transport, extremely high acid strength and superior catalytic performance - Chemical Science (RSC Publishing) [pubs.rsc.org]

One-Pot Synthesis of Polyethers Using Hexafluoroantimonic Acid Hexahydrate: An Application Note and Protocol

Introduction: The Quest for Efficient Polyether Synthesis

Polyethers are a cornerstone of modern polymer chemistry, with applications spanning from biomedical devices and pharmaceuticals to industrial surfactants and high-performance elastomers. The synthesis of these versatile macromolecules, traditionally achieved through various polymerization techniques, is continually evolving towards more efficient, controlled, and streamlined methodologies. One-pot synthesis, a strategy that combines multiple reaction steps in a single vessel, represents a significant advance in this direction, minimizing waste, reducing reaction times, and simplifying purification processes.[1][2][3][4][5]

This application note details a robust one-pot protocol for the synthesis of polyethers via cationic ring-opening polymerization (CROP) of cyclic ethers, utilizing the potent superacid catalyst, hexafluoroantimonic acid hexahydrate (HSbF₆·6H₂O).[6][7] The extreme acidity of this catalyst facilitates rapid and efficient polymerization of monomers such as tetrahydrofuran (THF) and epoxides under mild conditions. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that govern the polymerization process.

The Catalyst: Hexafluoroantimonic Acid Hexahydrate

Hexafluoroantimonic acid is classified as a superacid, meaning it is more acidic than 100% sulfuric acid.[7] This exceptional proton-donating ability makes it a highly effective catalyst for initiating cationic polymerization.[7][8] The hexahydrate form, while still extremely corrosive and requiring careful handling, offers a more manageable solid reagent compared to its anhydrous counterpart.

Safety First: Handling Hexafluoroantimonic Acid Hexahydrate

Hexafluoroantimonic acid hexahydrate is a highly corrosive and toxic substance.[9] It reacts violently with water and can cause severe burns upon contact. All handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Always add the acid to the solvent or reaction mixture slowly; never the other way around. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

The Mechanism: Cationic Ring-Opening Polymerization (CROP)

The synthesis of polyethers using hexafluoroantimonic acid proceeds via a cationic ring-opening polymerization (CROP) mechanism.[10][11][12] This process can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The superacid catalyst protonates the oxygen atom of the cyclic ether monomer, forming a highly reactive oxonium ion.

-

Propagation: A neutral monomer molecule attacks the electrophilic carbon adjacent to the positively charged oxygen of the oxonium ion in an SN2 reaction. This results in the opening of the ring and the formation of a new, longer polymer chain with a regenerated oxonium ion at the propagating end.

-

Termination: The polymerization is terminated by the introduction of a nucleophile, such as water or an alcohol, which reacts with the propagating chain end to form a hydroxyl-terminated polyether.

Figure 1. Cationic Ring-Opening Polymerization (CROP) Mechanism.

Experimental Protocol: One-Pot Synthesis of Polytetrahydrofuran (PTHF)

This protocol provides a general procedure for the synthesis of polytetrahydrofuran (PTHF). The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

Materials and Reagents:

| Reagent | Grade | Supplier |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Hexafluoroantimonic acid hexahydrate | 98% | Strem Chemicals |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |

| Methanol, ACS grade | ≥99.8% | VWR Chemicals |

| Sodium bicarbonate, saturated solution | N/A | Prepared in-house |

| Anhydrous sodium sulfate | ACS grade | EMD Millipore |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Inert gas (argon or nitrogen) supply

-

Magnetic stir plate

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow:

Figure 2. One-Pot Synthesis of Polytetrahydrofuran (PTHF) Workflow.

Step-by-Step Procedure:

-

Preparation: Assemble a Schlenk flask or an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

-

Monomer Addition: To the flask, add anhydrous dichloromethane (DCM) followed by freshly distilled, anhydrous tetrahydrofuran (THF). A typical starting concentration is a 1:1 v/v ratio of THF to DCM.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with stirring.

-

Catalyst Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of hexafluoroantimonic acid hexahydrate in anhydrous DCM (e.g., 10 mg/mL).

-

Initiation: Using a syringe, slowly add the catalyst solution dropwise to the stirred monomer solution. The amount of catalyst will depend on the desired molecular weight and reaction rate. A starting point is a monomer-to-catalyst molar ratio of 500:1 to 2000:1. An exothermic reaction may be observed.

-

Polymerization: Allow the reaction to stir at 0 °C for 1-2 hours, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-24 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination: To quench the polymerization, add an excess of methanol to the reaction mixture.

-

Work-up:

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Concentrate the solution using a rotary evaporator. Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold methanol with vigorous stirring.[]

-

Isolation: Collect the precipitated white polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

Key Parameters and Optimization

The success of this one-pot synthesis hinges on several critical parameters that can be tuned to achieve the desired polymer properties.

| Parameter | Effect on Polymerization |

| Monomer Purity | The presence of water or other nucleophilic impurities will lead to premature termination and a lower molecular weight polymer. Monomers and solvents must be rigorously dried. |

| Catalyst Concentration | Higher catalyst concentrations will lead to faster polymerization rates but may result in broader molecular weight distributions and a higher likelihood of side reactions. A lower concentration provides better control.[6] |

| Temperature | Lower temperatures (0 °C) are generally preferred for initiation to control the exotherm and achieve a more controlled polymerization. The reaction can then be allowed to warm to room temperature for propagation.[10] |

| Reaction Time | The reaction time will influence the final monomer conversion and thus the polymer yield. Monitoring the reaction is crucial to determine the optimal time for termination. |

Characterization of the Resulting Polyether

The synthesized polyether should be characterized to determine its molecular weight, molecular weight distribution (polydispersity index, PDI), and chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polyether structure and the absence of residual monomer.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). A PDI close to 1 indicates a well-controlled polymerization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic ether linkages in the polymer backbone.

Conclusion

The one-pot synthesis of polyethers using hexafluoroantimonic acid hexahydrate offers a highly efficient and direct route to these valuable polymers. The extreme acidity of the catalyst allows for rapid polymerization of cyclic ethers under mild conditions. By carefully controlling the purity of reagents and reaction parameters, it is possible to synthesize polyethers with desired molecular weights and narrow molecular weight distributions. The protocol outlined in this application note provides a solid foundation for researchers and drug development professionals to explore the synthesis of a wide range of polyether architectures for various applications.

References

-

Patsnap. (2025, June 23). Fluoroantimonic Acid in the Progression of Catalytic Methods. Patsnap Eureka. Retrieved from [Link]

- Zheng, W., et al. (2007). Fluoroantimonic acid hexahydrate (HSbF6·6H2O) catalysis: The ring-opening polymerization of epoxidized soybean oil. Journal of Applied Polymer Science, 106(5), 3146-3153.

-

Patsnap. (2025, June 20). Advancing Catalytic Science Using Fluoroantimonic Acid. Patsnap Eureka. Retrieved from [Link]

- Ghosh, A., et al. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 3(4), 284-301.

- Goethals, E. J., & D'Haese, F. (1989). Cationic Ring-Opening Polymerization of Cyclic Ethers. In Comprehensive Polymer Science and Supplements (Vol. 3, pp. 715-734). Pergamon.

- Penczek, S., et al. (1996). Cationic Ring-Opening Polymerization. In Advances in Polymer Science (Vol. 127, pp. 1-149). Springer.

- Roan, J. J. W., Siddiqi, Z., & Abel, B. A. (2026). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society.

- Sigma-Aldrich. (2023).

- Moumen, A., et al. (2019). Synthesis of Polytetrahydrofuran Using Protonated Kaolin as A Solid Acid Catalyst.

- Skupinska, J. (1991). Oligomerization of α-Olefins to Higher Oligomers. Chemical Reviews, 91(4), 613-648.

- Yadav, J. S., et al. (2007). InBr3: A mild and efficient catalyst for the cleavage of cyclic ethers with acyl chlorides under solvent-free conditions. Tetrahedron Letters, 48(43), 7624-7627.

- Wang, C., et al. (2015). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. ACS Omega, 5(30), 18997-19004.

- Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245-5287.

- Maciejewska, M., et al. (2022). Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating.

- Waymouth, R. M., & Hedrick, J. L. (1994). A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. Accounts of Chemical Research, 27(12), 373-380.

- Kricheldorf, H. R., & Lee, S. R. (1995). Polymerization of ethylene terephthalate cyclic oligomers with antimony trioxide. Macromolecules, 28(20), 6718-6725.

- Matyjaszewski, K. (Ed.). (2000).

- Touris, A., et al. (2019). One-pot synthesis of block copolymers containing a polyolefin block. Polymer Chemistry, 10(38), 5241-5249.

- Zhang, Q., et al. (2018). One-Pot Synthesis of Block Copolymers by a Combination of Living Cationic and Controlled Radical Polymerization.

- Li, Y., et al. (2021). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. Polymers, 13(21), 3768.

- An, Q., et al. (2021). One-pot synthesis of highly substituted poly(furopyrimidine)s via catalyst-free multicomponent polymerizations of diisocyanides, N,N′-dimethylbarbituric acid, and dialdehyde. RSC Advances, 11(62), 39235-39240.

- Guo, H., et al. (2022). Application and Optimization of Novel Asymmetric Catalysts in Drug Synthesis. Journal of Biosciences and Medicines, 10(8), 1-10.

- Zhu, Y., et al. (2019). Efficient One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from Sugars over Polyoxometalate/Metal‐Organic Framework Catalysts. ChemSusChem, 12(19), 4495-4502.

- Penczek, S., et al. (1990). Ring-opening polymerization processes involving activated monomer mechanism. Cationic polymerization of cyclic ethers containing hydroxyl groups. Makromolekulare Chemie. Macromolecular Symposia, 32(1), 223-238.

- Rahman, M. M., et al. (2021). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics.

- Goetjen, T. A., et al. (2022). Ethylene Polymerization with a Crystallographically Well- Defined Metal–Organic Framework Supported Catalyst. Catalysis Science & Technology, 12(1), 127-133.

- Huin, C., et al. (2013). Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators.

- Wang, L., et al. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Open Journal Systems [ojs.scineer-pub.com]

- 6. researchgate.net [researchgate.net]

- 7. Advancing Catalytic Science Using Fluoroantimonic Acid [eureka.patsnap.com]

- 8. Fluoroantimonic Acid in the Progression of Catalytic Methods [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cationic polymer precipitation for enhanced impurity removal in downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cationic polymerization - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: HSbF6·6H2O Storage & Handling

Topic: Compatible Storage Containers for Hexafluoroantimonic Acid Hexahydrate (PTFE vs PFA)

Executive Summary: The Material Challenge

Hexafluoroantimonic acid hexahydrate (HSbF6·6H2O) is not a standard reagent; it is a crystallohydrate of the strongest known superacid system. While the hexahydrate is a solid at room temperature, it is hygroscopic, deliquescent, and generates hydrogen fluoride (HF) upon decomposition or contact with moisture.

The Immediate Directive:

-

NEVER use glass, quartz, or borosilicate containers. The free HF and fluoroantimonate anions will attack the silica matrix (

), causing catastrophic vessel failure. -

Standard Metals (Stainless Steel, Aluminum) are incompatible. Rapid corrosion will occur.

The Solution: Fluoropolymers are the only viable class of materials for long-term storage. This guide analyzes the technical trade-offs between Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy (PFA) to help you select the correct vessel for your specific application.

Technical Analysis: PTFE vs. PFA

While both polymers share the same base carbon-fluorine (

Comparative Performance Table

| Feature | PTFE (Polytetrafluoroethylene) | PFA (Perfluoroalkoxy) | Application Scientist Verdict |

| Manufacturing | Sintered (compressed powder) | Melt-processed (injection molded) | PFA yields a denser, non-porous wall. |

| Porosity & Permeability | High (Microporous structure) | Low (Dense, void-free) | PFA prevents acid "sweating" and memory effects. |

| Translucency | Opaque White | Translucent / Clear | PFA allows visual inspection of the solid/liquid level without opening. |

| Creep (Cold Flow) | Moderate to High | Low | PFA maintains thread seal integrity longer under stress. |

| Surface Smoothness | Rougher (micro-voids) | Extremely Smooth | PFA minimizes particle shedding and cross-contamination. |

| Cost | Lower | Higher | PTFE is acceptable for short-term use or consumables (stir bars). |

Deep Dive: The "Cold Flow" Hazard

One of the most common failure modes in superacid storage is Cap Loosening .

-

The Mechanism: PTFE exhibits significant "cold flow" (deformation under continuous mechanical stress). When you tighten a PTFE cap, the threads deform over time, reducing the sealing pressure.

-

The Risk: For HSbF6·6H2O, moisture ingress turns the solid into a fuming liquid. A loose cap allows atmospheric moisture in and HF fumes out.

-

The Fix: PFA has superior mechanical memory and creep resistance. PFA containers maintain their seal integrity significantly longer than PTFE equivalents.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The outside of my bottle feels oily or acidic."

-

Diagnosis: Permeation (Sweating).

-

Root Cause: You are likely using a standard sintered PTFE bottle. The microporous structure of sintered PTFE allows small molecules (like HF gas) to permeate through the container walls over time, reacting with atmospheric moisture on the exterior.

-

Corrective Action: Transfer contents immediately to a PFA or TFM (Modified PTFE) container. PFA’s melt-processed structure is virtually void-free, drastically reducing permeation rates.

Issue 2: "The solid has turned into a liquid."

-

Diagnosis: Deliquescence.

-

Root Cause: HSbF6·6H2O is extremely hygroscopic. If the container seal failed (due to PTFE creep) or the material was handled in a humid atmosphere, it absorbed water.

-

Corrective Action: The reagent quality is compromised. If the liquid is yellow/brown, it indicates contamination or decomposition.

-

Prevention: Store secondary containment with desiccant. Use PFA containers with buttress threads for higher torque retention.

Issue 3: "I cannot clean the container; acid residues persist."

-

Diagnosis: Absorption/Memory Effect.

-

Root Cause: PTFE's porous surface can trap ionic species. "Leaching" of the superacid back into subsequent solvents is a known risk.

-

Corrective Action: PFA containers are recommended for trace-metal analysis or high-purity applications because their smooth, hydrophobic surface allows for more effective rinsing.

Decision & Workflow Visualization

Figure 1: Container Selection Logic

Caption: Logical decision tree for selecting the correct fluoropolymer based on storage duration and purity requirements.

Figure 2: Safe Handling Workflow

Caption: Step-by-step protocol for handling HSbF6·6H2O to prevent hydrolysis and exposure.

Frequently Asked Questions (FAQ)

Q: Can I use FEP (Fluorinated Ethylene Propylene) bottles? A: Yes. FEP is chemically similar to PFA (melt-processable, translucent). However, PFA generally has higher thermal stability and better stress-crack resistance. For room temperature storage, FEP is a valid alternative to PFA, but PFA remains the superior choice for durability.

Q: How do I clean a PFA bottle after storing HSbF6·6H2O? A:

-

Quench: Rinse carefully with a non-reactive solvent (e.g., anhydrous HF-compatible solvent) or slowly quench with water if safe and in a controlled waste stream (Caution: Exothermic hydrolysis!).

-

Soak: Soak in concentrated Nitric Acid (

) to oxidize any organic contaminants. -

Rinse: Copious rinsing with deionized water (18 MΩ).

-

Dry: Oven dry at 100°C (PFA can withstand up to 260°C).

Q: Why did my PTFE bottle cap crack? A: This is likely "Environmental Stress Cracking" or physical deformation. While PTFE is chemically inert, it is mechanically softer than PFA. Over-tightening to compensate for "cold flow" often leads to cap deformation or cracking. PFA caps are harder and more robust.

References

-

PubChem. (2025). Hexafluoroantimonic acid hexahydrate | HSbF6.6H2O. National Library of Medicine. [Link]

-

Cylex Plastics. (2025). PFA vs PTFE: Making the Critical Choice for Corrosion-Resistant Piping. [https://www.cylexplastics.com/blog/pfa-vs-ptfe-making-the-critical-choice-for-corrosion-resistant-piping]([Link]

Technical Support Center: Troubleshooting Low Yield in Superacid-Catalyzed Isomerization

Welcome to the Technical Support Center for Superacid-Catalyzed Isomerization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and concerns regarding superacid-catalyzed isomerization reactions.

Q1: What are superacids, and why are they effective for isomerization?

A1: Superacids are acids with an acidity greater than that of 100% sulfuric acid.[1] This exceptional acidity allows them to protonate even very weak bases, such as alkanes, generating highly reactive carbocation intermediates.[2] These carbocations can then undergo skeletal rearrangements to form more stable, branched isomers, which are often the desired products in industrial applications like gasoline production to increase the octane number.[3]

Q2: My reaction yield is significantly lower than expected. What are the most common initial culprits?

A2: Low yield in superacid-catalyzed isomerization can stem from several factors. The most common initial areas to investigate are:

-

Catalyst Deactivation: The superacid catalyst may have lost its activity due to poisoning, coking, or sintering.[4][5]

-

Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that significantly influence the equilibrium and kinetics of the isomerization reaction.[3][6]

-

Impure Reactants or Solvents: The presence of water or other nucleophilic impurities can neutralize the superacid or poison the catalyst.[7]

-

Inefficient Workup and Product Isolation: The desired isomer may be lost during the quenching and purification steps.

Q3: How do I know if my superacid catalyst is still active?

A3: A simple activity test with a model substrate can be a good indicator. For instance, if you are working with a solid superacid like sulfated zirconia, you can perform a test reaction with a well-characterized alkane like n-butane under established conditions and compare the conversion and selectivity to literature values.[8][9] A significant drop in performance suggests catalyst deactivation.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues leading to low yields.

Guide 1: Diagnosing and Addressing Catalyst Deactivation

Catalyst deactivation is a primary cause of low yields in superacid-catalyzed reactions. Understanding the deactivation mechanism is key to resolving the issue.

Q4: My reaction starts well but the conversion rate drops off quickly. What is likely happening?

A4: This is a classic sign of catalyst deactivation, most likely due to coking or fouling .[4] Coke, which are carbonaceous deposits, can form from side reactions and physically block the active sites of the catalyst.[5]

-

Causality: At high temperatures, carbocation intermediates can undergo further reactions like polymerization and dehydrogenation, leading to the formation of coke.[10]

-

Troubleshooting Steps:

-